11-Aminoacronycine
Description
Its synthesis involves the condensation of 2-chloro-3-nitrobenzoic acid with chromene derivatives, followed by trifluoroacetic anhydride-mediated cyclization to form the acridone core. Subsequent N-methylation and reduction yield 11-aminoacronycine . Structurally, it features a methoxy-substituted acridone scaffold, which is critical for its bioactivity. While its exact biological targets remain under investigation, acridone derivatives are historically associated with anticancer and antimicrobial properties.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
11-amino-6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C20H20N2O3/c1-20(2)9-8-11-14(25-20)10-15(24-4)16-18(11)22(3)17-12(19(16)23)6-5-7-13(17)21/h5-10H,21H2,1-4H3 |
InChI Key |
NDELBHYMDZKGTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C4=C(N3C)C(=CC=C4)N)C |
Synonyms |
11-aminoacronycine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
11-Amino-6-demethoxyacronycine
This analog lacks the methoxy group at position 6 of the acridone core.
Aminoindane Derivatives (e.g., 2-Aminoindane HCl)
Aminoindanes, such as 2-aminoindane hydrochloride, share an amino-substituted aromatic core but lack the fused tricyclic acridone system. These compounds exhibit non-narcotic analgesic properties, as demonstrated by Witkin et al. (1961), via mechanisms distinct from acridones . The planar acridone structure of 11-aminoacronycine may facilitate intercalation into DNA or enzyme inhibition, unlike the smaller, more flexible aminoindanes.
Table 2: Pharmacological Contrast with Aminoindanes
Mechanistic and Conformational Insights
The methoxy group in 11-aminoacronycine likely enhances lipophilicity and π-π stacking interactions with biological targets, a feature absent in its demethoxy analog. Kier (1973) emphasized that molecular conformation directly influences bioactivity; the rigid acridone scaffold of 11-aminoacronycine may favor stable binding to planar targets like DNA or topoisomerases compared to flexible aminoindanes .
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